molecular formula C18H16N4 B14208242 1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]- CAS No. 824394-57-2

1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-

Cat. No.: B14208242
CAS No.: 824394-57-2
M. Wt: 288.3 g/mol
InChI Key: DUVSGSHFGWUNFD-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]- is a heterocyclic compound that features both benzimidazole and imidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]- typically involves the cyclization of appropriate precursors. One common method includes the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a catalyst such as sulfur in N,N-dimethylformamide . The reaction conditions are mild and allow for the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with nucleophiles in polar solvents.

Major Products:

Scientific Research Applications

1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]- involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its potential anticancer effects .

Comparison with Similar Compounds

Properties

CAS No.

824394-57-2

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole

InChI

InChI=1S/C18H16N4/c1-11-12(2)20-17(19-11)13-7-3-4-8-14(13)18-21-15-9-5-6-10-16(15)22-18/h3-10H,1-2H3,(H,19,20)(H,21,22)

InChI Key

DUVSGSHFGWUNFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2C3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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